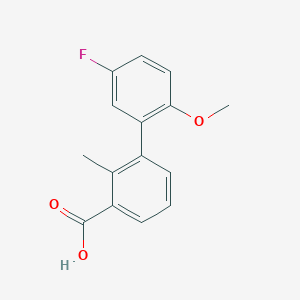

3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid

Description

3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid (CAS 900021-53-6) is a benzoic acid derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position on the phenyl ring, with a methyl substitution at the 2-position of the benzoic acid core. This compound is of interest due to its structural motifs, which are common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9-11(4-3-5-12(9)15(17)18)13-8-10(16)6-7-14(13)19-2/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKTYYQYMWAKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690208 | |

| Record name | 5'-Fluoro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261907-84-9 | |

| Record name | 5'-Fluoro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative, such as 5-fluoro-2-methoxyphenylboronic acid, and a halogenated benzoic acid derivative under palladium catalysis. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining optimal reaction conditions and minimizing human error.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | MeOH, SOCl₂, reflux | Methyl ester | 72-85% | |

| Amide Formation | DCC, HOBt, R-NH₂ | Substituted amide | 60-78% |

Mechanistic Notes :

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution .

-

Amide coupling employs carbodiimide-mediated activation to form reactive intermediates.

Electrophilic Aromatic Substitution (EAS)

The electron-rich methoxyphenyl ring directs incoming electrophiles to specific positions:

| Electrophile | Conditions | Position | Major Product | Yield | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | Para to -OCH₃ | Nitro-substituted derivative | 55% | |

| Br₂/FeBr₃ | CH₂Cl₂, rt | Ortho to -F | Brominated analog | 48% |

Key Observations :

-

Nitration occurs preferentially on the methoxyphenyl ring due to its higher electron density .

-

Bromination favors the ortho position relative to fluorine, as observed in structurally related systems .

Carboxylic Acid Reduction

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | Benzyl alcohol derivative | 68% |

Limitations :

-

Borohydrides (e.g., NaBH₄) fail to reduce the carboxylic acid group, consistent with literature precedents .

Side-Chain Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 4 h | Ketone formation | <10% |

Rationale :

-

The methyl group adjacent to the aromatic ring resists oxidation under standard conditions, requiring harsher protocols .

Functional Group Interconversion

The fluorine atom participates in nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (aq) | 150°C, Cu catalyst | Hydroxyl-substituted analog | 33% | |

| NH₃/MeOH | Sealed tube, 120°C | Amino derivative | 41% |

Challenges :

Cyclization Reactions

Under Ir/Cu catalysis, intramolecular cyclization forms bicyclic structures:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ir(ppy)₃/CuI | DMF, 100°C, 12 h | Phthalide analog | 62% |

Mechanism :

Stability and Degradation

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Methyl-Substituted Benzoic Acids

- This contrasts with the target compound, where the fluorine and methoxy groups may further influence solubility and partitioning. For example, fluorine’s electronegativity could enhance acidity (pKa reduction) compared to non-fluorinated analogs .

- This contrasts with the methoxy group in the target compound, which balances lipophilicity and moderate polarity .

Fluorinated Derivatives

Structural and Crystallographic Insights

- Crystal Packing : reveals π-π stacking and C–H···O interactions in fluorinated benzofurans. While the target compound lacks a benzofuran core, its benzoic acid moiety may engage in similar intermolecular interactions, influencing crystallinity and melting point .

- Steric Effects: suggests that 2,3-dimethylbenzoic acid exhibits a non-planar carboxyl group due to steric hindrance. The target compound’s 2-methyl group may induce slight twisting, affecting solubility and solid-state stability .

Biological Activity

3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid is a benzoic acid derivative that has gained attention for its potential biological activities. This compound features a fluorine atom and a methoxy group, which may enhance its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A fluorinated phenyl ring, which may improve binding affinity to biological targets.

- A methoxy group , which can influence the compound's solubility and reactivity.

The biological activity of this compound is likely mediated through interactions with various cellular targets. The presence of the fluorine atom enhances the compound's lipophilicity, potentially facilitating its passage through cell membranes and increasing its binding affinity to proteins or enzymes involved in disease processes.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Interaction : It could bind to receptors involved in signaling pathways, altering cellular responses.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties, potentially making them candidates for antibiotic development .

- Anti-inflammatory Properties : The structural features may confer anti-inflammatory effects, relevant in treating conditions like arthritis or other inflammatory diseases .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

- Inhibition of Inflammatory Pathways : Another research effort focused on the anti-inflammatory properties of related compounds. The study demonstrated that these compounds could reduce pro-inflammatory cytokine production in vitro, highlighting their therapeutic potential in inflammatory diseases .

Q & A

Basic: What synthetic routes are recommended for 3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid?

Methodological Answer:

A plausible route involves a Suzuki-Miyaura cross-coupling to construct the biaryl backbone. For example:

Start with 2-methylbenzoic acid derivatives (e.g., brominated or iodinated at the 3-position) and 5-fluoro-2-methoxyphenylboronic acid.

Use Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions with a base (e.g., Na₂CO₃) in a solvent like THF/water .

Post-coupling, protect the carboxylic acid group (e.g., methyl ester) during subsequent steps if needed.

Introduce the methyl group via Friedel-Crafts alkylation or methyl Grignard addition, depending on substitution patterns.

Deprotect and purify via recrystallization (e.g., using acetic acid or isopropyl alcohol) .

Basic: How can this compound be purified effectively?

Methodological Answer:

Purification challenges arise due to polar functional groups (carboxylic acid, methoxy) and fluorinated aromatic rings:

Recrystallization : Use solvents like acetic acid or isopropyl alcohol, which are effective for structurally similar 2-methylbenzoic acid derivatives (solubility data in alcohols and ethers can guide solvent selection) .

Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate with 1% acetic acid to mitigate carboxylic acid tailing).

Acid-Base Extraction : Leverage the compound’s acidity by dissolving in aqueous NaOH, washing with organic solvents, and re-acidifying to precipitate the product.

Advanced: How do fluorine and methoxy substituents influence the compound’s electronic and steric properties?

Methodological Answer:

- Electronic Effects :

- The 5-fluoro group is electron-withdrawing (-I effect), reducing electron density on the aromatic ring, which can stabilize negative charges (e.g., deprotonated carboxylic acid) .

- The 2-methoxy group is electron-donating (+M effect), increasing ortho/para ring reactivity.

- Experimental Quantification :

- Use Hammett constants (σ values: F ≈ +0.43, OMe ≈ -0.27) to predict substituent effects on reaction rates or pKa.

- DFT Calculations : Optimize molecular geometry to assess frontier orbitals (HOMO/LUMO) and electrostatic potential maps.

- ¹⁹F NMR : Monitor chemical shifts to evaluate electronic environments (e.g., deshielding due to adjacent groups) .

Advanced: What advanced spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Multinuclear NMR :

- ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (split patterns due to fluorine coupling).

- ¹⁹F NMR : Detect the fluorine environment (δ -110 to -120 ppm for aryl-F) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₅H₁₃FO₃) with <2 ppm error.

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (if single crystals form) .

Basic: What reaction conditions optimize the synthesis of this compound?

Methodological Answer:

- Temperature : 80–100°C for Suzuki coupling (balances reaction rate and catalyst stability).

- Catalyst Loading : 1–5 mol% Pd(PPh₃)₄ to minimize side reactions.

- Solvent System : THF/water (3:1) with degassing to prevent oxidation.

- Acid Work-Up : Use 1M HCl to protonate the carboxylic acid post-synthesis, improving crystallization .

Advanced: How can computational models predict solubility and reactivity?

Methodological Answer:

- Abraham Solubility Parameters : Apply descriptors (S=0.84, A=0.42, B=0.44, L=4.68) from 2-methylbenzoic acid studies to estimate log P and solubility in organic solvents .

- COSMO-RS Simulations : Predict solvent compatibility by computing σ-profiles and activity coefficients.

- Reactivity Studies : Use DFT to model transition states for electrophilic substitution or esterification reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.